molecular formula C14H16N2 B3074511 6-(Piperidin-4-yl)quinoline CAS No. 1020277-40-0

6-(Piperidin-4-yl)quinoline

Cat. No.: B3074511
CAS No.: 1020277-40-0
M. Wt: 212.29
InChI Key: NWBRQASBWJBNJK-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a piperidine moiety at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Scientific Research Applications

6-(Piperidin-4-yl)quinoline has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “6-(Piperidin-4-yl)quinoline” is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “6-(Piperidin-4-yl)quinoline” and similar compounds may continue to be an area of interest in future drug discovery and development efforts.

Biochemical Analysis

Biochemical Properties

Piperidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some piperidine derivatives have been found to inhibit the tubulin polymerization, which is crucial for cell division

Cellular Effects

Piperidine derivatives have been found to exhibit a wide range of effects on cells, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects are likely due to the interactions of these compounds with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Piperidine derivatives are known to have long-term effects on cellular function in both in vitro and in vivo studies . These effects may include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Piperidine derivatives have been found to exhibit various effects at different dosages in animal models . These effects may include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives are known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Piperidine derivatives are known to interact with various transporters and binding proteins, and may have effects on their localization or accumulation .

Subcellular Localization

Piperidine derivatives may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-piperidone with 2-aminobenzylamine, followed by cyclization to form the quinoline ring. This reaction often requires the use of catalysts such as palladium or rhodium complexes and may involve hydrogenation steps to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient synthesis. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinolines, dihydroquinolines, and quinoline N-oxides, which can further undergo functionalization to yield a variety of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-4-yl)quinoline is unique due to its combined structural features of both piperidine and quinoline, which confer distinct pharmacological properties. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in drug discovery and development .

Properties

IUPAC Name

6-piperidin-4-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBRQASBWJBNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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